Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound with significant implications in the field of material science and chemical synthesis. Huang et al. (2021) have detailed the synthesis and crystal structure of related compounds through a series of substitution reactions, confirming their structures via spectroscopy and crystallographic analyses. Density Functional Theory (DFT) was applied to predict and validate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Application in Polymer Synthesis
Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing 2,7-(9,9-dioctyl) fluorene and 3,6-(N-hexyl-9H-carbazole) disubstituted rings and arylene vinylene or azomethine units using a palladium-catalyzed Suzuki coupling method. This method involved the use of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl fluorene, highlighting the importance of compounds with the dioxaborolan-2-yl group in the development of new materials (Grigoras & Antonoaia, 2005).
Boronated Compounds in Biological Systems
Morrison et al. (2010) prepared boronated phosphonium salts containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, among others. The study involved comprehensive characterization and evaluation of cytotoxicity and boron uptake in cells, underscoring the potential biomedical applications of such boronated compounds (Morrison et al., 2010).
Molecular Dynamics and Spectroscopy
Wu et al. (2021) synthesized compounds related to this compound and conducted detailed structural analyses using spectroscopy and X-ray diffraction. The study employed DFT calculations for a comparative analysis of spectroscopic data, geometrical parameters, and molecular dynamics, emphasizing the compound's role in advanced material research (Wu et al., 2021).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in various chemical reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The compound likely interacts with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This process is often used in the formation of carbon-carbon bonds, a key step in many organic synthesis reactions .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which this compound may participate in, is a fundamental process in organic chemistry that allows for the formation of complex organic compounds .
Pharmacokinetics
Boronic esters are generally known to be stable and readily prepared, which may suggest good bioavailability .
Result of Action
The ability of boronic esters to participate in carbon-carbon bond formation can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of boronic esters. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Properties
IUPAC Name |
benzyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BClNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDYAOGUWSICTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675215 |
Source
|
Record name | Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-42-4 |
Source
|
Record name | Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cbz-Amino-3-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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